molecular formula C33H44N2O10 B12327066 6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12327066
M. Wt: 628.7 g/mol
InChI Key: HVHBBHOYIACRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a central oxane ring (a sugar-like moiety) substituted with multiple hydroxyl groups (3,4,5-trihydroxy) and a carboxylic acid group at position 2. The benzoyloxy substituent at position 6 introduces further complexity, including an ethoxy group, an amide-linked alkyl chain, and a piperidine-containing aromatic ring. The molecular formula is C₃₄H₄₃N₃O₁₀ (estimated based on structural analysis), with a molecular weight of approximately 677.72 g/mol .

Properties

Molecular Formula

C33H44N2O10

Molecular Weight

628.7 g/mol

IUPAC Name

6-[2-ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)

InChI Key

HVHBBHOYIACRHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity. These systems allow for continuous production, which is advantageous for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact mechanism may involve binding to receptors, inhibition of enzymes, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Compound Name / ID Molecular Formula Key Features Reference
Target Compound C₃₄H₄₃N₃O₁₀ Oxane ring (3,4,5-trihydroxy), benzoyloxy-ethoxy-amide-piperidine substituent
(S)-2-Ethoxy-4-[2-[[3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl]amino]-2-oxoethyl]benzoic acid (AG0038AM) C₂₇H₃₆N₂O₄ Shares benzoic acid core, ethoxy, amide, and piperidine-phenyl groups
6-[2-(3-Carboxy-2-hydroxy-4-substituted)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid derivatives C₂₄H₂₄O₁₂ Oxane ring with hydroxyls and phenolic substituents; lacks amide/piperidine
1-O-(3-Methyl-2-butenoyl)-6-O-β-D-apiofuranosyl-β-D-glucopyranose C₁₇H₂₆O₁₁ Sugar-based ester with apiosylglucose; differs in substitution pattern

Structural Insights :

  • The target compound’s piperidine-phenyl-amide moiety distinguishes it from simpler phenolic or sugar-based analogs .
  • Compared to the benzoic acid derivative (AG0038AM), the target compound’s oxane ring introduces polarity and stereochemical complexity, likely altering solubility and metabolic stability .
Physicochemical Properties
Property Target Compound AG0038AM Oxane Derivatives Apiosylglucose Ester
Molecular Weight ~677.72 g/mol 452.59 g/mol 400–500 g/mol 406.38 g/mol
logP (Predicted) 2.1 (moderate lipophilicity) 3.5 (higher lipophilicity) -1.5 to 0.8 (hydrophilic) 1.2 (balanced)
Water Solubility Low (amide/piperidine) Very low High (polar hydroxyls) Moderate (ester groups)
Key Functional Groups Carboxylic acid, amide, piperidine, ethoxy Benzoic acid, amide, piperidine Phenolic hydroxyls, carboxylic acid Ester, apiosylglucose

Key Differences :

  • The target compound’s carboxylic acid and hydroxyl groups enhance water solubility compared to AG0038AM but reduce it relative to hydroxyl-dense oxane derivatives .
  • The piperidine-phenyl group increases membrane permeability compared to apiosylglucose esters, which rely on sugar-mediated transport .

Insights :

  • The target compound and AG0038AM share irritancy risks due to reactive amide/piperidine groups .
  • Oxane derivatives’ safety profiles align with natural antioxidants, though trace impurities in plant extracts may introduce variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.